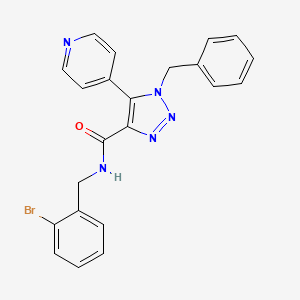
C22H18BrN5O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H18BrN5O is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a bromine atom, making it a subject of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C22H18BrN5O typically involves multi-step organic reactions. One common method includes the bromination of acetophenone derivatives, which is a significant topic in organic chemistry . The reaction conditions often involve the use of pyridine hydrobromide perbromide as the brominating agent, with a focus on reaction time, temperature, and the dosage of the brominating agent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxygen to form oxides.
Reduction: It can also be reduced under specific conditions to form different products.
Substitution: The bromine atom in the compound makes it suitable for substitution reactions, where the bromine can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
C22H18BrN5O has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, pesticides, and other chemicals.
Mechanism of Action
The mechanism of action of C22H18BrN5O involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
C22H18ClN5O: A similar compound with a chlorine atom instead of bromine.
C22H18IN5O: A similar compound with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in C22H18BrN5O imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chlorine and iodine counterparts. This makes it particularly valuable in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
1-benzyl-N-[(2-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O/c23-19-9-5-4-8-18(19)14-25-22(29)20-21(17-10-12-24-13-11-17)28(27-26-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIILPCBOXRUCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Br)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)



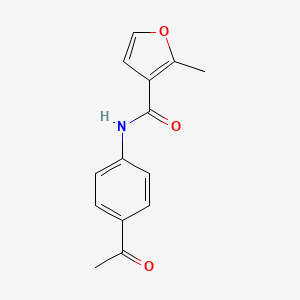

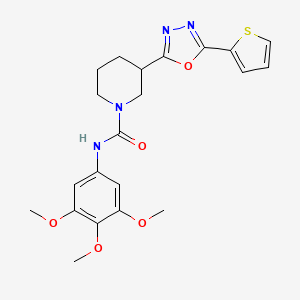

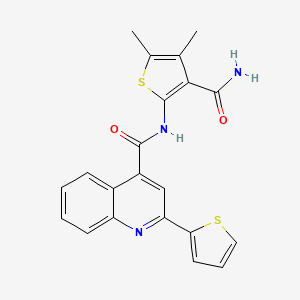
![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)
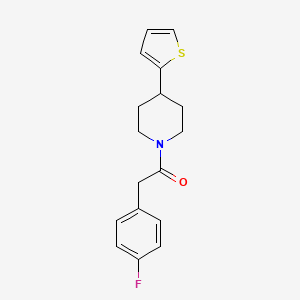
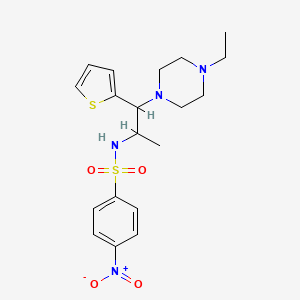
![N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2402762.png)
![5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2402763.png)
